molecular formula C25H19ClN2O3S B295586 (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295586
M. Wt: 462.9 g/mol
InChI Key: JVZHYPLMGWMGIO-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to a class of compounds known as thiazolo[3,2-a]benzimidazol-3(2H)-ones, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities.

Mechanism of Action

The mechanism of action of (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not well understood. However, several research studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several research studies have reported the biochemical and physiological effects of this compound. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiviral activity against the Zika virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its potential applications in drug discovery and development. This compound has been reported to exhibit a wide range of biological activities, which makes it an attractive target for drug development. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to optimize its biological activity.

Future Directions

There are several future directions that could be explored with (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. For example, future research studies could focus on elucidating the mechanism of action of this compound to optimize its biological activity. Additionally, this compound could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Finally, future studies could explore the potential applications of this compound in other areas, such as agriculture and environmental science.

Synthesis Methods

The synthesis of (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported in several research articles. The most common method involves the reaction of 4-chlorophenoxyacetic acid with 4-bromobenzaldehyde in the presence of potassium carbonate to form the intermediate compound 4-[(4-bromobenzyl)oxy]phenylacetic acid. This intermediate is then reacted with 2-aminothiazole in the presence of triethylamine to form the final product this compound.

Scientific Research Applications

(2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. Several research studies have been conducted to investigate the potential applications of this compound in drug discovery and development. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiviral activity against the Zika virus.

Properties

Molecular Formula

C25H19ClN2O3S

Molecular Weight

462.9 g/mol

IUPAC Name

(2Z)-2-[[4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H19ClN2O3S/c26-18-8-12-20(13-9-18)31-15-3-14-30-19-10-6-17(7-11-19)16-23-24(29)28-22-5-2-1-4-21(22)27-25(28)32-23/h1-2,4-13,16H,3,14-15H2/b23-16-

InChI Key

JVZHYPLMGWMGIO-KQWNVCNZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)OCCCOC5=CC=C(C=C5)Cl)/S3

SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCCCOC5=CC=C(C=C5)Cl)S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCCCOC5=CC=C(C=C5)Cl)S3

Origin of Product

United States

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